(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
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Overview
Description
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom and a nitroprop-1-en-1-yl group attached to a benzene ring
Scientific Research Applications
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302-H319-H334-H412 . These codes indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of 1-bromo-4-nitrobenzene with propionaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 1-azido-4-(2-nitroprop-1-en-1-yl)benzene or 1-thiocyanato-4-(2-nitroprop-1-en-1-yl)benzene.
Reduction: Formation of 1-bromo-4-(2-aminoprop-1-en-1-yl)benzene.
Oxidation: Formation of various oxidized derivatives depending on the specific reaction conditions.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain types of reactions.
4-Nitroprop-1-en-1-ylbenzene:
1-Bromo-4-(2-aminoprop-1-en-1-yl)benzene: A reduced form of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene with different chemical properties.
Properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYQNXJXRRFFM-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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